molecular formula C12H18F3NO2 B14878728 2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone

2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone

Cat. No.: B14878728
M. Wt: 265.27 g/mol
InChI Key: LCYSEZSXWOBGRF-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrofuran ring, a piperidine ring with a trifluoromethyl group, and an ethanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Tetrahydrofuran Ring: Starting with a suitable precursor, the tetrahydrofuran ring is formed through cyclization reactions.

    Introduction of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Addition of Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Formation of Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The trifluoromethyl group and other functional groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydrofuran-2-yl)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Tetrahydrofuran-2-yl)-1-(4-chloropiperidin-1-yl)ethanone: Contains a chlorine atom instead of a trifluoromethyl group.

    2-(Tetrahydrofuran-2-yl)-1-(4-fluoropiperidin-1-yl)ethanone: Features a fluorine atom in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18F3NO2

Molecular Weight

265.27 g/mol

IUPAC Name

2-(oxolan-2-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C12H18F3NO2/c13-12(14,15)9-3-5-16(6-4-9)11(17)8-10-2-1-7-18-10/h9-10H,1-8H2

InChI Key

LCYSEZSXWOBGRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC(=O)N2CCC(CC2)C(F)(F)F

Origin of Product

United States

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